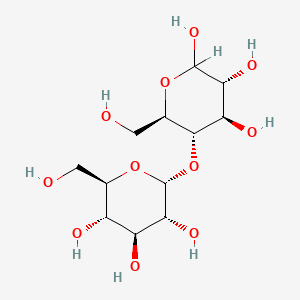
4-Methoxy-2,5-dimethylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride is a derivative of benzenesulfonyl chloride with methoxy and methyl groups as substituents on the benzene ring. It is a key intermediate in the synthesis of various sulfonamide compounds, which have been explored for their potential therapeutic applications, such as in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of an amine with a sulfonyl chloride. For instance, 4-methoxyphenethylamine was reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This molecule was further reacted with various alkyl or aralkyl halides to produce a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides . Another example includes the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structures of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were determined, revealing their molecular organization and intramolecular hydrogen bonding . Similarly, the structure of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide was elucidated, showing a V-shaped conformation and intramolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of sulfonyl chloride derivatives can be explored through various chemical reactions. For instance, the hydrolysis of (4-methoxybenzyl)dimethylsulfonium chloride was studied, providing insights into the reaction mechanism and kinetics . Additionally, the condensation of 4-aminoacetophenone with 4-methoxybenzenesulfonyl chloride resulted in the formation of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chloride derivatives are influenced by their molecular structure. The steric hindrance and electronic effects of substituents can affect properties such as solubility, melting point, and reactivity. For example, the novel chiral compound 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate was characterized by its melting point and molecular structure . The solvated structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was also studied, revealing its conformation and hydrogen bonding in the solid state .
Scientific Research Applications
Alzheimer's Disease Treatment Research
4-Methoxy-2,5-dimethylbenzenesulfonyl chloride has been utilized in the synthesis of sulfonamides with potential therapeutic applications for Alzheimer’s disease. Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine. These compounds, particularly N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide, exhibited significant acetylcholinesterase inhibitory activity, suggesting their potential as acetylcholinesterase inhibitors for Alzheimer's treatment (Abbasi et al., 2018).
Polymer Chemistry
Xi et al. (1984) described the synthesis of new 5-methoxy-2H-benzotriazol-2-yl mono- or disubstituted resorcinols and phloroglucinols by reacting resorcinol or phloroglucinol with 4-methoxy-2-nitrobenzenediazonium chloride. These compounds have applications in polymer chemistry, particularly in the creation of functional polymers (Xi, Basset, & Vogl, 1984).
Peptide Synthesis
The 4-methoxy-2,6-dimethylbenzenesulfonyl (Mds) group, a derivative of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride, has been identified as an effective protecting group for the guanidino function in arginine, useful in peptide synthesis. This group shows considerable resistance to trifluoroacetic acid (TFA), making it suitable for certain peptide synthesis procedures (Fujino, Wakimasu, & Kitada, 1981).
Sensor Development
Sheikh et al. (2016) reported the synthesis of bis-sulfonamides, including derivatives of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride, for use in heavy metal sensors. These molecules were used to develop sensitive and selective sensors for cobalt ions, showcasing their application in environmental monitoring and health-care fields (Sheikh et al., 2016).
Safety and Hazards
The safety information available indicates that 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride is a dangerous substance. The hazard statements associated with this compound are H314, H335 . This suggests that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).
properties
IUPAC Name |
4-methoxy-2,5-dimethylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-6-5-9(14(10,11)12)7(2)4-8(6)13-3/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOCLWBHRMQADB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348704 |
Source


|
| Record name | 4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,5-dimethylbenzenesulfonyl chloride | |
CAS RN |
91179-12-3 |
Source


|
| Record name | 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91179-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)












